molecular formula C10H13BrN2O4S B8292971 methyl 2-bromo-5-{[(tert-butoxy)carbonyl]amino}-1,3-thiazole-4-carboxylate

methyl 2-bromo-5-{[(tert-butoxy)carbonyl]amino}-1,3-thiazole-4-carboxylate

Katalognummer: B8292971
Molekulargewicht: 337.19 g/mol
InChI-Schlüssel: NRCHLPNRCUKSAX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

methyl 2-bromo-5-{[(tert-butoxy)carbonyl]amino}-1,3-thiazole-4-carboxylate is a synthetic organic compound with the molecular formula C10H13BrN2O4S. It is a derivative of thiazole, a five-membered heterocyclic compound containing both sulfur and nitrogen atoms. This compound is often used in organic synthesis and pharmaceutical research due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-bromo-5-{[(tert-butoxy)carbonyl]amino}-1,3-thiazole-4-carboxylate typically involves multiple stepsThe reaction conditions often require the use of bromine or a brominating agent, a base such as sodium hydroxide, and solvents like dichloromethane or tetrahydrofuran .

Industrial Production Methods

Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

methyl 2-bromo-5-{[(tert-butoxy)carbonyl]amino}-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Depending on the nucleophile used, the major products can include various substituted thiazole derivatives.

    Deprotection Reactions: The major product is the free amine derivative of the thiazole compound.

Wissenschaftliche Forschungsanwendungen

methyl 2-bromo-5-{[(tert-butoxy)carbonyl]amino}-1,3-thiazole-4-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibitors and other biologically active molecules.

    Medicine: It serves as a building block in the development of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Industry: The compound is used in the production of agrochemicals and other industrial chemicals

Wirkmechanismus

The mechanism of action of methyl 2-bromo-5-{[(tert-butoxy)carbonyl]amino}-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc protecting group can be selectively removed to expose the active amine, which can then interact with the target molecule. This interaction can inhibit enzyme activity or modulate receptor function, depending on the specific application .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

methyl 2-bromo-5-{[(tert-butoxy)carbonyl]amino}-1,3-thiazole-4-carboxylate is unique due to its specific combination of functional groups, which allows for versatile chemical modifications and applications in various fields of research and industry. Its ability to undergo selective deprotection and substitution reactions makes it a valuable intermediate in organic synthesis.

Eigenschaften

Molekularformel

C10H13BrN2O4S

Molekulargewicht

337.19 g/mol

IUPAC-Name

methyl 2-bromo-5-[(2-methylpropan-2-yl)oxycarbonylamino]-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C10H13BrN2O4S/c1-10(2,3)17-9(15)13-6-5(7(14)16-4)12-8(11)18-6/h1-4H3,(H,13,15)

InChI-Schlüssel

NRCHLPNRCUKSAX-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)OC(=O)NC1=C(N=C(S1)Br)C(=O)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.